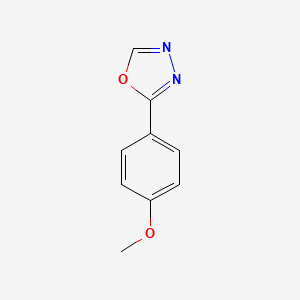

2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESXRJGLIKNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354214 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-35-6 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Methoxyphenyl 1,3,4 Oxadiazole and Its Derivatives

Conventional Cyclization Approaches to the 1,3,4-Oxadiazole (B1194373) Ring System

The most common and well-established method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov This transformation is typically facilitated by a range of dehydrating agents. The synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole often commences with the reaction of 4-methoxybenzoic acid or its derivatives.

A frequently employed protocol involves the reaction of an appropriate acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov For instance, the synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023) is achieved by reacting 4-methoxybenzoic acid with 4-methoxybenzhydrazide (B1204538) in the presence of excess phosphorus oxychloride, which also serves as the solvent. The mixture is heated under reflux for several hours. Upon completion, the excess POCl₃ is removed, and the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization. nih.gov Other conventional dehydrating agents that can be employed for such cyclizations include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nih.govresearchgate.net

The general reaction scheme for the conventional synthesis of a symmetrically substituted 2,5-diaryl-1,3,4-oxadiazole is depicted below:

Table 1: Conventional Synthesis of a this compound Derivative

| Starting Materials | Dehydrating Agent/Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-Methoxybenzoic acid, 4-Methoxybenzhydrazide | Phosphorus oxychloride (POCl₃) | Reflux, 12 hours | 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

Advanced Catalytic Methodologies for the Synthesis of this compound

In recent years, advanced catalytic methods have been developed to improve the efficiency, selectivity, and environmental footprint of 1,3,4-oxadiazole synthesis. These methods often involve the use of heterogeneous catalysts, metal-mediated transformations, and organocatalysis.

Heterogeneous Catalysis (e.g., Al³⁺-K10 clay)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Montmorillonite K10 clay, an acidic clay, has been utilized as an efficient heterogeneous catalyst in various organic transformations. scirp.org An Al³⁺-exchanged K10 clay has been reported as a highly effective catalyst for the one-pot synthesis of 2-aryl substituted 1,3,4-oxadiazoles from acid hydrazides and trimethyl orthoformate under solvent-free microwave conditions. researchgate.netresearchgate.net This method provides a rapid and efficient route to the desired products with high yields. The reusability of the Al³⁺-K10 clay catalyst makes this approach economically and environmentally attractive. researchgate.net

Metal-mediated and Organocatalytic Transformations

Metal-mediated and organocatalytic approaches represent a frontier in the synthesis of 1,3,4-oxadiazoles, offering novel reaction pathways and enhanced control over the chemical transformation.

Metal-mediated Transformations: Copper-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. One such protocol involves the copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere. nih.gov This method allows for the formation of both symmetrical and unsymmetrical oxadiazoles (B1248032) in good yields. Another approach utilizes copper(II) oxide nanoparticles as a reusable catalyst for the reaction of 1,3,4-oxadiazoles with aryl halides to produce 2-aryl-1,3,4-oxadiazoles. organic-chemistry.org

Iron(III) catalysis has also been successfully employed. A simple and efficient method involves the cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope with good functional-group tolerance. organic-chemistry.org

Organocatalytic Transformations: While specific examples for the direct organocatalytic synthesis of this compound are not extensively documented, general organocatalytic methods for the formation of the 1,3,4-oxadiazole ring have been reported. For instance, the combination of an organo acridinium (B8443388) photocatalyst and a cobaloxime catalyst enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to yield 1,3,4-oxadiazoles. organic-chemistry.org

Table 2: Examples of Advanced Catalytic Syntheses of 1,3,4-Oxadiazole Derivatives

| Catalytic System | Reactants | Reaction Conditions | Product Type | Yield | Reference |

| Al³⁺-K10 clay | Acid hydrazides, Trimethyl orthoformate | Solvent-free, Microwave irradiation | 2-Aryl-1,3,4-oxadiazoles | High | researchgate.netresearchgate.net |

| Copper-catalyst | Arylacetic acids, Hydrazides | DMF, 120 °C, 4 h, O₂ atmosphere | 2,5-Disubstituted-1,3,4-oxadiazoles | Good | nih.gov |

| Fe(III)/TEMPO | Aroyl hydrazones | Dichloroethane (DCE), MgSO₄, O₂ atmosphere | 2,5-Disubstituted-1,3,4-oxadiazoles | High | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, this is reflected in the development of solvent-free reaction conditions and the use of microwave-assisted synthesis protocols.

Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent, or "dry media," reduces waste, simplifies work-up procedures, and can lead to shorter reaction times and improved yields. ias.ac.in The aforementioned Al³⁺-K10 clay catalyzed synthesis of 2-aryl-1,3,4-oxadiazoles is a prime example of a solvent-free method. researchgate.netresearchgate.net Another approach involves the reaction of acid chlorides with hydrazine (B178648) hydrate (B1144303) and isothiocyanates under solvent-free microwave irradiation to afford 2-amino-5-aryl-1,3,4-oxadiazole derivatives in high yields. wjarr.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. wjarr.comnih.gov

The synthesis of various 1,3,4-oxadiazole derivatives, including those with a 4-methoxyphenyl (B3050149) substituent, has been successfully achieved using microwave-assisted protocols. wjarr.comnih.gov For example, the reaction of isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF can be completed in minutes under microwave irradiation to produce Schiff bases, which can then be cyclized to the corresponding 1,3,4-oxadiazoles. nih.gov The combination of solvent-free conditions and microwave irradiation, as seen in the Al³⁺-K10 clay-catalyzed method, represents a particularly green and efficient approach to the synthesis of this compound and its analogues. researchgate.netresearchgate.net

Table 3: Green Synthesis Approaches to 1,3,4-Oxadiazole Derivatives

| Method | Catalyst/Reagents | Reaction Conditions | Product Type | Key Advantages | Reference(s) |

| Solvent-free, Microwave-assisted | Al³⁺-K10 clay, Acid hydrazides, Trimethyl orthoformate | Microwave irradiation | 2-Aryl-1,3,4-oxadiazoles | Rapid, high yield, reusable catalyst, no solvent | researchgate.netresearchgate.net |

| Solvent-free, Microwave-assisted | Acid chlorides, Hydrazine hydrate, Isothiocyanates | Microwave irradiation | 2-Amino-5-aryl-1,3,4-oxadiazoles | One-pot, rapid, high yield, no solvent | wjarr.com |

| Microwave-assisted | Isoniazid, Aromatic aldehydes, Chloramine-T | DMF (catalytic), Ethanol | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles | Reduced reaction time, high yield | nih.gov |

Photoredox Catalysis and Visible-Light Driven Reactions

The advent of photoredox catalysis has provided environmentally benign and efficient pathways for the synthesis of 1,3,4-oxadiazole derivatives under mild conditions. These methods harness the energy of visible light to promote reactions that might otherwise require harsh reagents or high temperatures.

A notable visible-light-driven approach involves the cyclization of aldehydes with hypervalent iodine(III) reagents. acs.orgnih.govresearchgate.net This catalyst-free method proceeds at ambient temperature and demonstrates broad substrate scope, accommodating various functional groups. researchgate.netresearchgate.net For instance, the reaction between substituted aldehydes and hypervalent iodine reagents under visible light irradiation leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles in good to excellent yields. acs.orgnih.gov This strategy is particularly advantageous as it utilizes commercially available aldehydes without the need for pre-activation. acs.org

Another powerful technique combines an organo-acridinium photocatalyst with a cobaloxime catalyst. organic-chemistry.org This dual catalytic system enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to yield 1,3,4-oxadiazoles, with hydrogen gas as the sole byproduct. organic-chemistry.org Additionally, visible light can be employed for the aerobic cyclodesulfurization of N-acyl thiosemicarbazides, presenting a green and sustainable method for synthesizing 2-amino-1,3,4-oxadiazoles using air as the oxidant. researchgate.net

Table 1: Examples of Visible-Light Promoted Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehydes, Hypervalent Iodine(III) Reagent | Visible Light, CH₂Cl₂, 25°C, 12h | 2,5-Disubstituted 1,3,4-Oxadiazole | 48-89 researchgate.net |

| Acylhydrazones | Acridinium Photocatalyst, Cobaloxime Catalyst, Visible Light | 2,5-Disubstituted 1,3,4-Oxadiazole | Good organic-chemistry.org |

One-Pot Reaction Protocols for Efficient Synthesis

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. Several one-pot protocols have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

One common approach involves the direct condensation of carboxylic acids with acylhydrazides. nih.gov Dehydrating agents such as phosphorus oxychloride (POCl₃) are frequently used to facilitate the cyclization. nih.govnih.gov A simple and rapid microwave-assisted, one-pot protocol condenses monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) to afford 2,5-disubstituted-1,3,4-oxadiazoles in good to excellent yields without the need for an acid catalyst or a separate dehydrating agent. jchemrev.com

Another efficient one-pot method involves the reaction of benzohydrazide (B10538) and various aromatic aldehydes in the presence of cerium ammonium (B1175870) nitrate (B79036) (CAN) in dichloromethane, yielding disubstituted oxadiazoles. nih.gov Furthermore, a one-pot, three-component photoredox process has been developed that utilizes the visible-light-mediated coupling of isothiocyanates with hydrazines, followed by intramolecular cyclization with an alkyl halide to form the desired substituted oxadiazole. researchgate.net

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, convergent step. acs.org This approach offers high atom economy and diversity-oriented synthesis capabilities.

A metal-free, MCR-based synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed utilizing a Ugi-tetrazole/Huisgen 1,3-dipolar cycloaddition sequence. acs.org In this strategy, an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) react in a Ugi four-component reaction to produce a 5-substituted-1H-tetrazole intermediate. This intermediate is not isolated but is directly treated with an acid chloride. The subsequent Huisgen reaction involves an intramolecular cyclization with the loss of nitrogen gas to cleanly and efficiently afford the desired 2,5-disubstituted 1,3,4-oxadiazole. acs.org This sequence is highly flexible, allowing for the incorporation of various substituents at both the 2- and 5-positions of the oxadiazole ring. acs.org

Derivatization and Functionalization Strategies of the this compound Core

Post-cyclization modification involves the chemical transformation of a pre-formed this compound ring system. This strategy is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies.

A key example is the functionalization of a 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) scaffold via Sonogashira cross-coupling reactions. rsc.org The terminal alkyne group serves as a versatile handle for coupling with various heteroaryl iodides in the presence of a palladium catalyst, leading to the introduction of diverse aromatic systems. rsc.org

Another strategy involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The thiol group can be introduced by reacting a hydrazide with carbon disulfide. uobaghdad.edu.iq This thiol derivative then serves as a nucleophile for reaction with various electrophiles, such as alkyl halides, to introduce a wide range of thioalkyl substituents. uobaghdad.edu.iqresearchgate.net For example, 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) can be reacted with different electrophiles in the presence of a base like sodium hydride to yield various S-substituted derivatives. researchgate.net

The introduction of diverse substituents onto the core structure is fundamental to modulating the physicochemical and biological properties of the molecule. This can be achieved either by using appropriately substituted starting materials before cyclization or by post-cyclization modifications.

Halogen: Halogen atoms (F, Cl, Br) can be incorporated into the structure, often on the phenyl rings. For instance, derivatives such as 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole have been synthesized, where a halogen is present on a peripheral benzyl (B1604629) group. nih.gov Direct synthesis using halogenated benzaldehydes or benzohydrazides is also a common route. acs.orgnih.gov

Phenyl: Phenyl groups are common substituents. Syntheses often involve the reaction of 4-methoxybenzohydrazide with a benzoic acid derivative or the reaction of a phenyl-containing hydrazide with 4-methoxybenzoic acid. nih.gov

Pyridinyl: Pyridinyl moieties can be introduced via cross-coupling reactions. For example, a terminal ethynyl (B1212043) group on an oxadiazole core can be coupled with 2-iodopyridine, 3-iodopyridine, or 4-iodopyridine (B57791) under Sonogashira conditions to yield the corresponding pyridinyl-ethynyl-oxadiazole derivatives. rsc.org

Thioalkyl: Thioalkyl groups are typically introduced via the S-alkylation of a 1,3,4-oxadiazole-2-thiol (B52307) intermediate. This nucleophilic substitution reaction allows for the attachment of various alkyl or benzyl groups, leading to compounds like 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles. jchemrev.comresearchgate.net

Table 2: Examples of Functionalized this compound Derivatives

| Compound Name | Key Substituent | Synthetic Strategy |

|---|---|---|

| 2-(4-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Bromo-benzyl | Multi-step synthesis involving click chemistry and cyclization nih.gov |

| 2-(4-tert-Butylphenyl)-5-(4-((2-pyridyl)ethynyl)phenyl)-1,3,4-oxadiazole | Pyridinyl | Post-cyclization Sonogashira coupling rsc.org |

| 5-Benzyl-2-(benzylthio)-1,3,4-oxadiazole | Benzylthio | Post-cyclization S-alkylation of a thiol intermediate researchgate.net |

Advanced Studies in Biological Activity and Medicinal Chemistry of 2 4 Methoxyphenyl 1,3,4 Oxadiazole Scaffolds

Anticancer Potential and Molecular Mechanisms

Derivatives of 2-(4-methoxyphenyl)-1,3,4-oxadiazole have been extensively studied for their anticancer properties. These compounds have shown efficacy by targeting various biological pathways involved in cancer cell proliferation and survival. Their mechanisms of action are diverse and include the inhibition of key enzymes, modulation of cell cycle progression, induction of apoptosis, and interaction with DNA.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR2)

Tyrosine kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for anticancer therapies.

Epidermal Growth Factor Receptor (EGFR): Some 1,3,4-oxadiazole (B1194373) derivatives have been identified as inhibitors of EGFR. For instance, a derivative known as N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4- oxadiazol-2-yl]sulfanyl}acetohydrazide has shown a significant anticancer effect with an IC50 of 0.010 μM through the inhibition of EGFR. biointerfaceresearch.com Another compound, 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione, exhibited notable cytotoxicity against HT-29 and HepG2 cancer cells by inhibiting both EGFR and CDK2 kinases. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Several 1,3,4-oxadiazole derivatives have been developed as VEGFR-2 inhibitors. mdpi.comresearchgate.net For example, 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives have shown potential as VEGFR-2 inhibitors, with one of the most active compounds demonstrating significant inhibition of angiogenesis. mdpi.com Computational studies have also suggested that substituted oxadiazoles (B1248032) can be potent and selective inhibitors of VEGFR-2. nih.gov A series of 1,3,4-oxadiazole-naphthalene hybrids were designed and synthesized as VEGFR-2 inhibitors, with some compounds showing good antiproliferative activity. tandfonline.com

Modulation of Cell Cycle Progression and Apoptosis Induction

Disruption of the normal cell cycle and evasion of apoptosis (programmed cell death) are fundamental to cancer development.

Some derivatives of 1,3,4-oxadiazole have been shown to induce cell cycle arrest and trigger apoptosis in cancer cells. nih.govresearchgate.net For example, certain eugenol-based 1,3,4-oxadiazole analogs were found to arrest the cell cycle at the S phase and induce apoptosis in prostate (PC3) and breast cancer (MCF-7) cells. rsc.org Similarly, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their ability to induce apoptosis in HT-29 cells. researchgate.net Another study found that a specific 2-phenyl-4H-chromone derivative containing a 1,3,4-oxadiazole moiety could arrest the cell cycle at the G2/M phase and induce apoptosis in a concentration-dependent manner. researchgate.net The induction of apoptosis can occur through the activation of caspases, which are key executioner proteins in the apoptotic pathway. researchgate.netresearchgate.net

Interaction with DNA Structures

The interaction with DNA is another mechanism through which some anticancer agents exert their cytotoxic effects. While this is a known mechanism for some anticancer compounds, specific studies detailing the direct interaction of this compound derivatives with DNA structures are not extensively covered in the provided search results. However, the inhibition of enzymes directly involved in DNA synthesis and maintenance, such as topoisomerase and telomerase, suggests an indirect interaction with DNA processes.

Inhibition of Key Enzymes

The 1,3,4-oxadiazole scaffold has been identified as a key component in the development of inhibitors for various enzymes that are critical for cancer cell survival and proliferation. nih.govijnrd.org

Thymidylate Synthase (TS): This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. nih.gov Inhibition of TS disrupts DNA replication and leads to cell death. mdpi.com Several 1,3,4-oxadiazole thioether derivatives have been designed as TS inhibitors. researchgate.netnih.gov One such derivative showed potent anticancer activity against liver cancer cells, being significantly more potent than the standard drug 5-fluorouracil (B62378). mdpi.com Novel eugenol (B1671780) derivatives containing 1,3,4-oxadiazole have also been identified as potent thymidylate synthase inhibitors. rsc.org

Histone Deacetylases (HDAC): HDACs are enzymes that play a role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. mdpi.com Certain 1,3,4-oxadiazole derivatives have been reported as inhibitors of histone deacetylase. biointerfaceresearch.commdpi.com

Topoisomerase II: This enzyme is essential for managing DNA tangles and supercoils during replication. Its inhibition leads to DNA damage and cell death. The 1,3,4-oxadiazole structure is being explored for its potential to inhibit Topoisomerase II. nih.govijnrd.org

Telomerase: Telomerase is an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is a promising anticancer strategy. nih.gov Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their telomerase inhibitory activity, with some showing potent effects. researchgate.netnih.govnih.govtandfonline.com

Thymidine Phosphorylase (TP): This enzyme is involved in the metabolism of pyrimidines and has been implicated in angiogenesis. Some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been shown to be strong inhibitors of thymidine phosphorylase. mdpi.com

Inhibition of STAT3 Transcription Factor

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Predictive studies have indicated that the inhibition of the STAT3 transcription factor is a probable anticancer mechanism for some 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles. nih.gov

Targeted Efficacy Against Specific Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic activity against a wide range of human cancer cell lines.

| Cell Line | Cancer Type | Derivative Example | IC50 / Activity |

| HT-29 | Colon Adenocarcinoma | N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | 0.018 µM biointerfaceresearch.comsci-hub.se |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | 0.78 ± 0.19 µM sci-hub.se | ||

| MDA-MB-231 | Breast Adenocarcinoma | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Reduced cell viability to 23.8% at 50 µM nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | IC50 of 53.4 µM researchgate.netmdpi.com | ||

| MCF-7 | Breast Adenocarcinoma | 2-(4-methoxyphenyl) derivative | Reduced cell viability to 73.56% at 100 µM nih.govmdpi.com |

| (E)-3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-diones | IC50 values ranging from 0.81 to 11.9 μM sci-hub.se | ||

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | IC50 of 0.7 ± 0.2 µM nih.gov | ||

| HepG2 | Liver Carcinoma | 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | IC50 of 28.4 µM sci-hub.se |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | IC50 of 0.26 ± 0.15 µM sci-hub.se | ||

| K-562 | Chronic Myelogenous Leukemia | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Sensitive action with a Growth Percent of 18.22 nih.govijfmr.com |

Antimicrobial Efficacy and Underlying Mechanisms

The 1,3,4-oxadiazole nucleus, particularly when substituted with a 4-methoxyphenyl (B3050149) group, is a cornerstone in the development of novel antimicrobial agents. Derivatives of this compound have demonstrated a wide spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. This efficacy stems from their unique structural features that allow for diverse molecular interactions with microbial targets.

Derivatives of this compound have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govbrieflands.com The structural versatility of the oxadiazole ring allows for modifications that can enhance potency and broaden the spectrum of activity. For instance, the introduction of different substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring has been a successful strategy in developing compounds with notable antibacterial efficacy. nih.gov

Research has demonstrated that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit antibacterial activity that is comparable or even superior to some commercially available antibiotics. nih.gov For example, hybrid derivatives combining the 1,3,4-oxadiazole and isoxazole (B147169) rings have shown antimicrobial activity that is 2–4 times stronger than ampicillin (B1664943) against both Gram-positive (e.g., S. aureus, S. pyogenes) and Gram-negative (P. aeruginosa, E. coli) bacteria. nih.gov Similarly, hybrid compounds of fluoroquinolone with a 1,3,4-oxadiazole moiety have demonstrated good to excellent activity against both classes of bacteria when compared to ampicillin and gentamicin. nih.gov

The presence of a fluorophenyl functional group in synthesized structures may contribute to their antibacterial effect. One study showed that a derivative, (2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid, exhibited potent anti-E. coli O157:H7 effects. brieflands.com

| Derivative Class | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-isoxazole hybrids | S. aureus, S. pyogenes (Gram-positive) P. aeruginosa, E. coli (Gram-negative) | 2–4 times stronger than ampicillin | nih.gov |

| Fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids | Gram-positive and Gram-negative bacteria | Good to excellent compared to ampicillin and gentamicin | nih.gov |

| (2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid | E. coli O157:H7 (Gram-negative) | Potent antibacterial effects | brieflands.com |

The this compound scaffold has also been a prolific source of antifungal agents. A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antifungal activity against three maize disease pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org The results indicated that most of the synthesized derivatives exhibited positive antifungal activities, with some compounds demonstrating significant efficacy, even lower than the positive control carbendazim (B180503), against E. turcicum. frontiersin.org

Specifically, compounds designated as 4k, 5e, and 5k had EC50 values of 50.48, 47.56, and 32.25 μg/ml, respectively, against E. turcicum, whereas carbendazim had an EC50 of 102.83 μg/ml. frontiersin.org Furthermore, scanning electron microscopy revealed that these active compounds induced shrinkage and collapse of the E. turcicum hyphae. frontiersin.org

In another study, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were identified as potential inhibitors of thioredoxin reductase (Trr1), a key enzyme in fungi. frontiersin.orgnih.gov Both compounds demonstrated effective in vitro antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml for the majority of isolates tested. frontiersin.org LMM11, in particular, showed more consistent fungicidal activity. frontiersin.org These compounds were also found to be non-toxic to human cells at concentrations exceeding their MIC values. frontiersin.org The antifungal effects of these two oxadiazoles were also reported against Paracoccidioides spp., with MIC values ranging from 1 to 32 μg/mL. nih.gov

| Compound/Derivative | Fungal Strain | Activity (EC50/MIC in μg/ml) | Reference |

|---|---|---|---|

| Compound 4k | Exserohilum turcicum | 50.48 (EC50) | frontiersin.org |

| Compound 5e | Exserohilum turcicum | 47.56 (EC50) | frontiersin.org |

| Compound 5k | Exserohilum turcicum | 32.25 (EC50) | frontiersin.org |

| LMM5 | Candida albicans | 32 (MIC) | frontiersin.org |

| LMM11 | Candida albicans | 32 (MIC) | frontiersin.org |

| LMM5 | Paracoccidioides spp. | 1-32 (MIC) | nih.gov |

| LMM11 | Paracoccidioides spp. | 1-32 (MIC) | nih.gov |

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. Substituted 1,3,4-oxadiazole derivatives have emerged as promising candidates for anti-tubercular agents. google.com A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37RvMa strain. tandfonline.com Certain compounds within this series exhibited good anti-tuberculosis activity at a concentration of 62.5 μg/mL. tandfonline.com

Furthermore, a United States patent describes a series of substituted 1,3,4-oxadiazole derivatives with anti-tubercular activity against both the H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. google.com Some of these compounds show promising activity at millimolar to micromolar concentrations when tested against whole-cell Mycobacterium tuberculosis. google.com Another study reported that 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole exhibited over 90% inhibition of a Mycobacterium tuberculosis H37Rv strain at a Minimum Inhibitory Concentration (MIC) of approximately 6.25 µg/mL. researchgate.net

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria, making it a prime target for the development of novel antibiotics. researchgate.net The inhibition of this enzyme disrupts bacterial protein synthesis, leading to cell death. researchgate.net Oxadiazole-based compounds have been designed and synthesized as effective inhibitors of bacterial PDF. nih.gov

One study reported the design and synthesis of specific bacterial PDF inhibitors from an oxadiazole series that demonstrated potent antimicrobial activity against a multidrug-resistant clinical isolate. nih.gov The study utilized a new PDF from Streptococcus agalactiae as a prototype to analyze structure-activity relationships, revealing distinct binding modes for different PDF inhibitors. nih.gov This research identified promising inhibitors derived from an oxadiazole core that showed higher activity against resistant strains compared to currently used antibiotics. nih.gov

Anti-inflammatory Pathways and Immunomodulation

Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. tandfonline.comresearchgate.netnih.gov These compounds often exert their effects through the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. tandfonline.comresearchgate.net

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net In animal studies, the derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects. researchgate.net Other research has shown that certain 1,3,4-oxadiazole derivatives can act as selective inhibitors of the COX enzyme. researchgate.net

One study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their inhibitory activities against COX-1 and COX-2. tandfonline.com Several of the synthesized compounds were found to be potent and selective COX-2 inhibitors. tandfonline.com Specifically, compounds 46a and 46e demonstrated superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. tandfonline.com

The immunomodulatory potential of oxadiazole derivatives has also been explored. researchgate.net These compounds can regulate the immune system by reducing the levels of proinflammatory cytokines. researchgate.net

| Compound/Derivative | Target/Model | Key Findings | Reference |

|---|---|---|---|

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Rodent models | Potent anti-inflammatory effect | researchgate.net |

| 1,3,4-Oxadiazole derivatives (general) | COX enzyme | Selective inhibition | researchgate.net |

| Compound 46a | COX-2 enzyme | Potent and selective inhibitor; superior in vivo anti-inflammatory activity to celecoxib | tandfonline.com |

| Compound 46e | COX-2 enzyme | Potent and selective inhibitor; superior in vivo anti-inflammatory activity to celecoxib | tandfonline.com |

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. doaj.org Derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge harmful free radicals. nih.govorientjchem.org

A series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole scaffolds were synthesized and evaluated for their antioxidant activities using the DPPH radical scavenging method. nih.gov The results indicated that some of the compounds were moderately active. nih.gov Another study synthesized a series of new 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols and screened their antioxidant properties using DPPH and ferric reducing antioxidant power (FRAP) assays. orientjchem.org The antioxidant results showed that the type and position of the substituent on the aryl ring attached to the 1,3,4-oxadiazole core play an important role in enhancing or diminishing the antioxidant properties. orientjchem.org

The mechanisms behind the radical scavenging activity of 1,3,4-oxadiazole derivatives have been studied using density functional theory (DFT). nih.gov Three primary mechanisms have been considered: hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov In a vacuum, 1,3,4-oxadiazole antioxidants are more efficient radical scavengers via the HAT and SPLET mechanisms. nih.gov However, in an aqueous solution, the SET-PT mechanism appears to be the dominant pathway. nih.gov

| Derivative Class | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | DPPH radical scavenging | Moderate antioxidant activity | nih.gov |

| 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols | DPPH and FRAP assays | Substituent type and position on the aryl ring influence antioxidant activity | orientjchem.org |

| 1,3,4-oxadiazole derivatives (theoretical study) | Density Functional Theory (DFT) | HAT and SPLET are favored mechanisms in a vacuum; SET-PT is dominant in aqueous solution | nih.gov |

Other Biological Activities

Beyond the more commonly studied antimicrobial and anti-inflammatory effects, the this compound core has been explored for a variety of other significant biological activities. These investigations have revealed its potential in treating a range of conditions, from viral infections to neurodegenerative diseases.

Antiviral Activity (e.g., Anti-HIV)

The 1,3,4-oxadiazole nucleus is considered a privileged structure in the development of antiviral agents, with derivatives showing activity against a spectrum of viruses including HIV, Hepatitis C virus (HCV), and Herpes Simplex Virus (HSV). arkat-usa.org The incorporation of the 1,3,4-oxadiazole ring into molecules can enhance their pharmacological properties, such as polarity and metabolic stability, and the ring can act as a bioisostere for amide or ester groups, facilitating interactions with biological targets.

While broad studies on 1,3,4-oxadiazoles have shown promise, specific research on derivatives bearing the 2-(4-methoxyphenyl) substituent has highlighted their potential. For instance, certain 1,3,4-oxadiazole derivatives have been identified as potent HIV-1 integrase inhibitors. arkat-usa.org Modification at the C5 position of the oxadiazole ring in some series has yielded compounds with significant HIV-1 integrase inhibitory activity. arkat-usa.org The versatility of the 1,3,4-oxadiazole scaffold allows for the synthesis of derivatives with potential activity against various viral targets. For example, some derivatives have been found to be useful against hepatitis C, and have been suggested as leads for the development of new anti-HIV agents. arkat-usa.org

| Compound Type | Viral Target | Reported Activity |

|---|---|---|

| 2-(2-Carbamothioylhydrazono)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide | Cowpea mosaic virus | High activity arkat-usa.org |

| 2-(1,3,4-Oxadiazol-2-yl)-3-aminothieno[2,3-b]pyridine derivatives | Hepatitis C virus, HIV (potential) | Reported as useful against HCV and as a lead for anti-HIV agents arkat-usa.org |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives | Tobacco mosaic virus | Excellent activity arkat-usa.org |

| 1,3,4-Oxadiazole derivative (unspecified substitution) | HIV-1 integrase | Potent inhibition arkat-usa.org |

Anticonvulsant Properties

Derivatives of 1,3,4-oxadiazole are well-documented for their anticonvulsant effects. ptfarm.pl The core structure is a key feature in various compounds that have been synthesized and tested for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.comnih.gov

The anticonvulsant activity of these compounds is often attributed to their interaction with the GABAergic system. Specifically, some derivatives have shown potent binding affinity for the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov For example, one study found that a particular 1,3,4-oxadiazole derivative exhibited significant anticonvulsant activity in both MES and scPTZ models and demonstrated a strong binding affinity to the GABA-A receptor. nih.gov

The nature of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring plays a crucial role in determining the anticonvulsant potency. Studies have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the oxadiazole can lead to excellent anticonvulsant activity. ptfarm.pl Conversely, compounds with an unsubstituted phenyl ring have also demonstrated good activity. ptfarm.pl The lipophilicity conferred by certain substituents is also a critical factor, as it affects the ability of the compound to cross the blood-brain barrier and reach its target in the central nervous system. ijpsdronline.com

| Compound Structure | Test Model | Observed Activity |

|---|---|---|

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Electroconvulsometer | Excellent anticonvulsant activity ptfarm.pl |

| 2,5-disubstituted-1,3,4-oxadiazoles (general) | MES and scPTZ | Potent anticonvulsant activity reported for various derivatives ijpsdronline.com |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES and scPTZ | ED50 = 8.9 mg/kg (MES); ED50 = 10.2 mg/kg (scPTZ) nih.gov |

Anti-diabetic Potential

The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the development of novel anti-diabetic agents. rjptonline.org Derivatives of this heterocycle have been shown to target key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. researchgate.netderpharmachemica.com Inhibition of these digestive enzymes can delay the breakdown of carbohydrates in the gut, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. rjptonline.orgresearchgate.net

Research into 2-(methoxyphenyl)-1,3,4-oxadiazole derivatives has yielded promising results. A study on a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives demonstrated potent antiglycation activity, with several compounds showing greater efficacy than the standard drug, Rutin. researchgate.netresearchgate.net Glycation is a non-enzymatic process that contributes to diabetic complications, and its inhibition is a valuable therapeutic approach. Furthermore, molecular docking studies have suggested that these compounds can effectively bind to and inhibit α-glucosidase. jchr.org The presence and position of substituents on the phenyl rings are critical for activity, with hydroxyl groups being particularly important for antiglycation properties.

| Compound Series | Mechanism of Action | Key Findings |

|---|---|---|

| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Antiglycation | Several compounds showed IC50 values ranging from 160.2 to 290.17 µM, superior to Rutin (IC50 = 295.09 ± 1.04 µM) researchgate.netresearchgate.net |

| Various 1,3,4-oxadiazole derivatives | α-glucosidase inhibition | Molecular docking studies indicate strong binding affinity and inhibitory potential jchr.org |

| 2-[3-(6-methylpyridinyl)]-5-aryl- arkat-usa.orgnih.govbiotechjournal.in-oxadiazole derivatives | α-amylase and α-glucosidase inhibition | Certain derivatives showed good inhibitory activity against both enzymes derpharmachemica.com |

Anti-Alzheimer's Disease Research (e.g., Glycogen (B147801) Synthase Kinase-3 Beta Inhibition)

The pursuit of effective treatments for Alzheimer's disease (AD) has led to the investigation of various molecular targets, including the inhibition of cholinesterases and Glycogen Synthase Kinase-3 Beta (GSK-3β). Derivatives of 1,3,4-oxadiazole containing a methoxyphenyl moiety have shown potential in this area.

A study focused on novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives identified compounds with selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme that becomes more significant in the later stages of AD. nih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that derivatives with electron-withdrawing groups exhibited notable BChE inhibition. nih.govresearchgate.net For example, one such derivative demonstrated the highest potency with an IC50 value of 11.01 µM. nih.govresearchgate.net Molecular modeling studies have provided insights into the favorable interactions of these compounds with the BChE enzyme. nih.govresearchgate.net

While the above study focused on BChE inhibition, the broader class of 1,2,4-oxadiazole (B8745197) derivatives has been explored as multi-target agents for AD, showing inhibitory activity against acetylcholinesterase (AChE), BChE, and monoamine oxidase-B (MAO-B). rsc.orgnih.gov

Antiplasmodial Activity

The global fight against malaria has spurred the search for new and effective antiplasmodial agents. Research has extended to 1,3,4-oxadiazole derivatives, with some studies indicating their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study investigated a series of 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline derivatives, which incorporate the 2-(4-methoxyphenyl) moiety. doaj.org The synthesized compounds were tested for their in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The results indicated that these derivatives possess antiplasmodial properties, with their activity varying depending on the specific structural modifications and the parasite strain. doaj.org

In a related context, studies on 1,2,5-oxadiazoles have highlighted the positive impact of a 4-(3,4-dialkoxyphenyl) substitution on antiplasmodial activity and cytotoxicity. nih.govnih.gov This suggests that the presence of methoxy (B1213986) groups on the phenyl ring is a favorable feature for this biological activity. Another study identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel class of slow-acting antiplasmodial agents. griffith.edu.au

| Compound Type | Parasite Strain | Key Findings |

|---|---|---|

| 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline derivatives | P. falciparum (chloroquine-sensitive and -resistant) | Demonstrated in vitro antiplasmodial activity doaj.org |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum NF54 (chloroquine-sensitive) | High in vitro activity with an IC50 of 0.034 µM and a selectivity index of 1526 nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The biological activity of this compound derivatives is profoundly influenced by their structural features. Structure-Activity Relationship (SAR) studies and pharmacophore modeling are essential tools for understanding these relationships and for the rational design of more potent and selective therapeutic agents. nih.govnih.govresearchgate.net

For anti-Alzheimer's activity, SAR analysis of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives revealed that the presence of electron-withdrawing groups, such as nitro and fluorine, on the phenyl ring attached to the oxadiazole resulted in significant inhibitory activity against BChE. nih.govresearchgate.net This indicates that the electronic properties of the substituents are critical for this particular biological target.

In the context of antiplasmodial activity, studies on 1,2,5-oxadiazole derivatives have shown that the substitution pattern on the 4-phenyl moiety strongly influences both activity and selectivity. nih.govnih.gov Specifically, a 3-ethoxy-4-methoxyphenyl substitution was found to have a significant positive impact on antiplasmodial potency and reduced cytotoxicity. nih.govnih.gov

Pharmacophore modeling, a computational approach, helps to identify the essential structural features required for a molecule to interact with a specific biological target. For 1,3,4-oxadiazole derivatives, pharmacophore models have been developed for various activities, including anticancer effects targeting tubulin. nih.gov These models typically highlight the importance of hydrogen bond acceptors, hydrophobic regions, and aromatic rings for effective binding. nih.gov Such models can be used for virtual screening of compound libraries to identify new potential lead compounds. nih.gov

The collective findings from SAR studies and pharmacophore modeling underscore the importance of the substituents on both the phenyl and oxadiazole rings in modulating the biological activity of this class of compounds. The methoxy group at the 4-position of the phenyl ring is a key feature that, in combination with other structural modifications, can be fine-tuned to optimize the desired therapeutic effects.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of the this compound scaffold is profoundly influenced by the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) analysis across numerous studies reveals that minor structural modifications can lead to significant changes in both the potency and selectivity of these compounds against various biological targets.

Research into derivatives of this scaffold has shown that the introduction of different functional groups can modulate activities such as antimicrobial, anti-inflammatory, and enzyme inhibition. For instance, in the context of butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, derivatives featuring electron-withdrawing groups, particularly nitro (NO₂) and fluorine (F) substituents, have demonstrated remarkable inhibitory activity against BChE with minimal effect on acetylcholinesterase (AChE), highlighting the role of substituents in achieving selectivity. nih.gov Specifically, a compound bearing a 4-nitro substitution exhibited high potency, selectively targeting BChE. nih.gov

In the realm of anti-inflammatory and analgesic activities, the presence of halogen substituents has been found to be beneficial. mdpi.com Derivatives containing chloro, bromo, or fluoro groups often exhibit enhanced efficacy. dergipark.org.tr For example, studies on various 1,3,4-oxadiazole derivatives have indicated that a halogenated phenyl ring is often essential for antibacterial action, with 4-chlorophenyl and 2-fluorophenyl substitutions showing good activity. dergipark.org.tr Conversely, for other biological targets, the presence of electron-donating groups like hydroxyl (-OH) has been more favorable. SAR analysis of certain oxadiazole series revealed that compounds with ortho- and para-hydroxyl groups were more active than those with nitro and chloro groups. tandfonline.com

The position of the substituent is as crucial as its electronic nature. For instance, the anti-inflammatory activity of some derivatives was improved with substitutions at the 5-position of the oxadiazole ring. mdpi.com The versatility of the 1,3,4-oxadiazole core allows it to connect a variety of substituents, effectively acting as a key linking group to orient these functionalities for optimal interaction with biological macromolecules. tandfonline.com

| Substituent Group | Position of Substitution | Observed Biological Activity | Effect on Efficacy/Selectivity |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂, -F) | Phenyl ring attached to the oxadiazole | Butyrylcholinesterase (BChE) Inhibition | Increased potency and selectivity for BChE over AChE. nih.gov |

| Halogens (e.g., -Cl, -Br) | Phenyl ring at the 5-position of the oxadiazole | Antibacterial, Anti-inflammatory, Analgesic | Essential for antibacterial action; enhances anti-inflammatory and analgesic effects. mdpi.comdergipark.org.tr |

| Electron-Donating Groups (e.g., -OH) | Ortho- and para- positions of the phenyl ring | Antidiabetic | Higher activity compared to derivatives with nitro or chloro groups. tandfonline.com |

| Aryl Groups (e.g., 3,4-dimethoxyphenyl) | 5-position of the oxadiazole ring | Anti-inflammatory | Improves anti-inflammatory activity. mdpi.com |

Pharmacophore Elucidation for Targeted Drug Discovery

Pharmacophore modeling is a crucial component of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For the this compound scaffold, the oxadiazole ring itself is a critical pharmacophoric element. tandfonline.com Its unique electronic and structural properties allow it to act as a bioisosteric replacement for ester and amide groups, which can be metabolically unstable. researchgate.net The nitrogen atoms in the 1,3,4-oxadiazole ring are weak bases and can act as hydrogen bond acceptors, facilitating strong interactions with amino acid residues in the active sites of enzymes and receptors. researchgate.netmdpi.com

Elucidation of the pharmacophore for a series of compounds based on this scaffold typically involves a combination of computational and experimental techniques. Molecular docking studies, for example, can predict the binding mode of a ligand within a target's active site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov In the development of glycogen synthase kinase-3beta (GSK-3β) inhibitors, the binding mode of a potent 1,3,4-oxadiazole derivative was confirmed through X-ray co-crystallography, providing a precise map of the pharmacophoric interactions. nih.gov

A general pharmacophore model for this class of compounds often includes:

A hydrogen bond acceptor feature: Provided by the nitrogen atoms of the 1,3,4-oxadiazole ring.

Aromatic/hydrophobic regions: The methoxyphenyl group and other aryl substituents provide surfaces for hydrophobic and aromatic interactions.

Additional hydrogen bond donors/acceptors: Supplied by specific substituents on the aromatic rings (e.g., hydroxyl or nitro groups).

The 1,3,4-oxadiazole nucleus serves as a rigid linker, holding these pharmacophoric features in a specific spatial orientation required for optimal binding affinity and biological activity. tandfonline.com By identifying these key features, medicinal chemists can design new molecules with improved potency and selectivity, effectively using the this compound scaffold as a template for targeted drug discovery.

| Pharmacophoric Feature | Structural Component | Type of Interaction | Importance in Drug Discovery |

|---|---|---|---|

| Hydrogen Bond Acceptor | Nitrogen atoms of the 1,3,4-oxadiazole ring | Hydrogen Bonding | Crucial for anchoring the ligand to the active site of a biological target. researchgate.net |

| Aromatic Ring System | 4-Methoxyphenyl group | Pi-Pi Stacking, Hydrophobic Interactions | Contributes to binding affinity and can influence selectivity. |

| Rigid Scaffold | 1,3,4-Oxadiazole core | Structural Linker | Orients the substituent groups in a precise 3D conformation for optimal receptor fit. tandfonline.com |

| Modulatable Substituent Sites | Positions on the phenyl rings and the oxadiazole ring | Varied (H-bonding, hydrophobic, steric) | Allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. nih.gov |

Applications in Materials Science and Optoelectronics for 2 4 Methoxyphenyl 1,3,4 Oxadiazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of 1,3,4-oxadiazole (B1194373) are widely recognized for their efficacy as electron-transporting materials in OLEDs. rsc.org The electron-deficient character of the oxadiazole moiety facilitates efficient electron injection and transport from the cathode to the emissive layer, which is crucial for achieving balanced charge transport and high device efficiency. rsc.orgcambridge.org

For instance, a novel alcohol-soluble small molecule, ((1,3,4-oxadiazole-2,5-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (OXDPPO), has been synthesized and demonstrated as an effective electron-transporting layer (ETL) in solution-processed white OLEDs. rsc.org This material exhibits excellent thermal stability and its solubility allows for the fabrication of multilayer OLEDs through solution processing, leading to a significant enhancement in luminous efficiency. rsc.org

Polymeric materials incorporating the 1,3,4-oxadiazole unit have also been investigated for their electron transport capabilities. Aromatic polyimides based on 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (BAO) can function as both a light-emitting layer and an electron transport/hole-blocking layer in multilayer OLEDs. nycu.edu.tw The inclusion of a BAO-based polyimide layer in a poly(p-phenylene vinylene)-based device was shown to improve the electroluminescence efficiency by two orders of magnitude by enhancing electron injection and blocking holes. nycu.edu.tw The electron affinity (EA) of some polyoxadiazoles, reaching up to 2.8 eV, further indicates their suitability as electron transport materials. semanticscholar.org

The design of multi-branched oxadiazole tetramers has been explored to create amorphous materials with high glass transition temperatures, which is beneficial for the longevity of OLED devices. cambridge.org These tetrahedral compounds, when used as an ETL, have demonstrated their potential in multilayer OLEDs. cambridge.org

Beyond their role in electron transport, 1,3,4-oxadiazole derivatives are also utilized as emitting materials in OLEDs due to their efficient fluorescence. researchgate.net By modifying the molecular structure, the emission color and quantum yield can be tuned.

Thermally activated delayed fluorescence (TADF) emitters containing oxadiazole moieties have been developed for deep-blue OLEDs. st-andrews.ac.uk These emitters, when doped into a host material, exhibited emissions ranging from 435-474 nm with photoluminescence quantum yields (ΦPL) between 14% and 55%. st-andrews.ac.uk For example, 2CzdOXDPh and 2CzdOXD4CF3Ph showed impressive ΦPL values of 62% and 75% in the deep-blue region under a nitrogen atmosphere, highlighting their promise for high-efficiency blue OLEDs. st-andrews.ac.uk

The substitution position of functional groups on the terminal benzene (B151609) ring can significantly influence the fluorescence properties. For instance, altering the dimethylamino group from a para to a meta position in certain 1,3,4-oxadiazole derivatives was found to enhance intramolecular charge transfer (ICT) and result in highly efficient fluorescence from the protonated molecules, with a quantum yield reaching a remarkable 83.2%. rsc.org

| Compound | Host | Emission Max (nm) | Photoluminescence Quantum Yield (%) | Application |

| 2CzdOXDMe | Toluene | 453 | 28-47 (in solution) | Blue TADF Emitter |

| 2CzdOXDPh | - | 453 | 62 (under nitrogen) | Deep-Blue TADF Emitter |

| 2CzdOXD4CF3Ph | - | 474 | 75 (under nitrogen) | Deep-Blue TADF Emitter |

| L-mDMAOXDBEN (protonated) | - | - | 83.2 | pH-sensing/Emitting Material |

Photovoltaic Devices and Solar Energy Conversion

The electron-deficient properties of the 1,3,4-oxadiazole ring are also advantageous in the development of materials for organic photovoltaic devices. By incorporating this moiety into polymer backbones, it is possible to create materials with low-lying highest occupied molecular orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in solar cells.

A polymer, PBDT-TTSO, was synthesized by incorporating an electron-deficient 1,3,4-oxadiazole unit into the 2-position of a thieno[3,4-b]thiophene (B1596311) building block. nih.gov This polymer exhibited a deep HOMO energy level of -5.32 eV and a low bandgap of 1.62 eV. nih.gov Solar cells fabricated with this polymer as the donor material achieved a power conversion efficiency (PCE) of 5.86%, with a high open-circuit voltage of 0.74 V. nih.gov This work demonstrates a promising strategy for tuning the energy levels of photovoltaic polymers by introducing electron-deficient aromatic heterocyclic moieties. nih.gov

| Polymer | HOMO Level (eV) | Bandgap (eV) | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) |

| PBDT-TTSO | -5.32 | 1.62 | 5.86 | 0.74 |

Fluorescent Probes and Chemosensors for Analytical Applications

The ability of the nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring to coordinate with metal ions, coupled with their inherent fluorescence, makes these derivatives excellent candidates for the development of fluorescent chemosensors. nih.gov These sensors can detect specific analytes through changes in their fluorescence emission upon binding.

Derivatives of 1,3,4-oxadiazole have been successfully employed in the selective detection of various metal ions. For example, 2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to be a selective and sensitive fluorescent sensor for Zn²⁺ in aqueous solutions. mdpi.com Another ligand incorporating a 2,5-diphenyl st-andrews.ac.ukmdpi.comfrontiersin.orgoxadiazole moiety within a polyamine macrocycle acts as an "OFF-ON" fluorescent sensor for Zn²⁺ at physiological pH, exhibiting a highly specific response due to the chelation-enhanced fluorescence (CHEF) effect. nih.gov

The fluorescence of these sensors is often quenched in the presence of certain metal ions like Cu²⁺. mdpi.comnih.gov A novel calix st-andrews.ac.ukcrown-based sensor bearing two 1,3,4-oxadiazole units demonstrated selective fluorescence quenching upon binding with Cu²⁺. nih.gov This quenching could be reversed by the addition of Ca²⁺ or Mg²⁺, making it a switchable fluorescent chemosensor. nih.gov

Furthermore, fluorinated 1,3,4-oxadiazole derivatives have shown sensitivity to Ag⁺, Co²⁺, and Cu²⁺ ions. mdpi.com The detection of silver ions has also been demonstrated through fluorescence quenching studies of a chlorobenzene-substituted 1,3,4-oxadiazole derivative. informaticsjournals.co.in

| Sensor | Target Ion | Sensing Mechanism |

| 2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Zn²⁺ | Selective & Sensitive Fluorescence |

| 2,5-diphenyl st-andrews.ac.ukmdpi.comfrontiersin.orgoxadiazole in polyamine macrocycle | Zn²⁺ | OFF-ON Fluorescence (CHEF effect) |

| Calix st-andrews.ac.ukcrown-based 1,3,4-oxadiazole | Cu²⁺ | Fluorescence Quenching |

| Fluorinated 1,3,4-oxadiazole derivatives | Ag⁺, Co²⁺, Cu²⁺ | Changes in Absorption & Fluorescence |

| Chlorobenzene-substituted 1,3,4-oxadiazole | Ag⁺ | Fluorescence Quenching |

The fluorescence of certain 1,3,4-oxadiazole derivatives can be modulated by changes in pH, making them suitable for use as pH sensors. This responsiveness is often due to the protonation or deprotonation of specific sites on the molecule, which alters its electronic structure and, consequently, its photophysical properties.

Donor-acceptor type 1,3,4-oxadiazole derivatives have been designed to address the common issue of fluorescence quenching upon protonation. rsc.org By strategically positioning a dimethylamino group at the meta position of a terminal benzene ring, researchers have developed molecules that exhibit highly efficient fluorescence emission in their protonated state, with a quantum yield as high as 83.2%. rsc.org This enhancement is attributed to increased intramolecular charge transfer and a larger energy gap between the HOMO and LUMO. rsc.org This research provides a pathway for creating more sensitive and effective pH-sensing materials based on the 1,3,4-oxadiazole scaffold. rsc.org

Liquid Crystal Applications

The length and nature of terminal alkoxy chains play a crucial role in inducing and stabilizing mesogenic behavior. For instance, homologous series of 2-amino-5-alkoxyphenyl-1,3,4-oxadiazoles have been shown to exhibit a variety of mesophases, including nematic, smectic C, smectic I, and smectic G phases. psu.edu The presence of intermolecular hydrogen bonding due to the terminal amino group is thought to contribute to the formation of these stable mesophases. psu.edu Similarly, in other systems, increasing the length of terminal alkyloxy chains can lead to the appearance of smectic phases, such as smectic A and smectic C. researchgate.netnih.gov

The introduction of lateral substituents, such as a methoxy (B1213986) group, can also influence the mesomorphic properties, facilitating the formation of ordered phases. researchgate.net Furthermore, the incorporation of fluorine atoms into the molecular structure is a known strategy to modify liquid crystalline properties, affecting melting points, mesophase morphology, and transition temperatures. nih.govresearchgate.net

The table below presents data on the phase transitions of some 1,3,4-oxadiazole derivatives, illustrating the influence of molecular structure on their liquid crystalline behavior.

| Compound Reference | Molecular Structure Features | Phase Transitions (°C) |

| 2b nih.govresearchgate.net | 1,3-bis(5-(perfluorohexyl)phenyl-1,3,4-oxadiazol-2-yl)benzene | Heating: Cr 115.8 SmA 126.1 IsoCooling: Iso 103.8 SmA |

| 4a nih.govresearchgate.net | 1,3-bis(5-(4-(perfluorobutyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene | Heating: Cr 130.8 IsoCooling: Iso 91.6 (SmB 98.9) Cr |

| 4b nih.govresearchgate.net | 1,3-bis(5-(4-(perfluorohexyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene | Heating: Cr 118.0 SmB 138.4 IsoCooling: Iso 121.1 SmB 96.5 Cr |

| 13ar nih.gov | (S)-2-(4-(5-(biphenyl-4-yl)-1,2,4-oxadiazol-3-yl)phenoxy)-2-methylpropyl 4-decylbenzoate (analogue) | Exhibits an orthogonal smectic A (SmA) phase. |

| Series with dodecyl flexible end chain nih.gov | Analogue with a dodecyl flexible end chain | Shows orthogonal smectic A (SmA) and tilted chiral smectic C (SmC*) phases over a wide range of temperatures. |

Cr = Crystalline, SmA = Smectic A, SmB = Smectic B, SmC = Chiral Smectic C, Iso = Isotropic liquid. Data for analogues are included to illustrate the broader trends in oxadiazole-based liquid crystals.*

Nonlinear Optical (NLO) Properties and Materials

Derivatives of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole are promising candidates for applications in nonlinear optics, a field that involves the interaction of high-intensity light with materials to produce new optical effects. These organic molecules often exhibit significant NLO responses due to the potential for intramolecular charge transfer (ICT) within their π-conjugated systems. ias.ac.innih.gov

The design of NLO materials frequently follows a donor-π-acceptor (D-π-A) motif, where an electron-donating group (D) and an electron-accepting group (A) are connected by a conjugated bridge (π). The 1,3,4-oxadiazole ring can act as an effective π-bridge in these systems. bohrium.com The inherent electron-deficient nature of the oxadiazole ring can also allow it to function as an acceptor unit.

The second-order NLO properties of these materials are often quantified by the first hyperpolarizability (β), a molecular property that can be experimentally determined using techniques such as hyper-Rayleigh scattering (HRS). bohrium.comnih.gov The magnitude of β is highly sensitive to the molecular structure, including the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge. researchgate.net

For example, studies on 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa-4-Py) and 2-(4-(dodecyloxy)phenyl)-5-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole (DiOxaBn-2-Tio) have demonstrated significant second-order NLO responses. bohrium.com The measured dynamic first hyperpolarizability (β at 1064 nm) for Oxa-4-Py was 173 × 10⁻³⁰ esu, while the longer, more conjugated DiOxaBn-2-Tio exhibited a larger value of 226 × 10⁻³⁰ esu. bohrium.comresearchgate.net This highlights the principle that extending the π-conjugation can lead to enhanced NLO properties. bohrium.comresearchgate.net

The third-order NLO properties, such as nonlinear absorption and refraction, can be investigated using the Z-scan technique. ias.ac.in This method allows for the determination of the nonlinear absorption coefficient and can identify materials with optical limiting capabilities, which are important for protecting sensitive optical components from high-intensity laser beams. ias.ac.in For instance, a 1,3,4-oxadiazole derivative containing bromine was found to exhibit optical limiting behavior at 532 nm. ias.ac.in

The following table summarizes the first hyperpolarizability values for some 1,3,4-oxadiazole derivatives, providing insight into their structure-property relationships.

| Compound Name | Abbreviation | First Hyperpolarizability (β) |

| 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Oxa-4-Py | β (at 1064 nm): 173 × 10⁻³⁰ esuStatic β (β₀): 106 × 10⁻³⁰ esu |

| 2-(4-(dodecyloxy)phenyl)-5-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole | DiOxaBn-2-Tio | β (at 1064 nm): 226 × 10⁻³⁰ esuStatic β (β₀): 126 × 10⁻³⁰ esu |

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometries, electronic properties, and vibrational frequencies of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations provide crucial insights into their inherent chemical nature.

The electronic structure of a molecule dictates its physical and chemical properties. Key aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals, are routinely calculated using DFT.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com For 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO is often localized on the electron-deficient oxadiazole core. researchgate.net In a study on similar 1,3,4-oxadiazole structures, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined HOMO-LUMO energy gaps to be in the range of 3.15 eV to 3.83 eV. nih.gov A smaller energy gap suggests higher polarizability and a greater ease of electronic transitions. ajchem-a.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). pesquisaonline.net This map is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.netkbhgroup.in For 2-(4-methoxyphenyl)-1,3,4-oxadiazole, the MEP would show negative potential (red and yellow regions) concentrated around the electronegative nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring. researchgate.net These areas represent the most likely sites for electrophilic attack and hydrogen bond acceptance. pesquisaonline.netkbhgroup.in Conversely, positive potential (blue regions) would be associated with hydrogen atoms, indicating sites for nucleophilic attack. pesquisaonline.net

| Computational Parameter | Typical Calculated Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Indicates chemical reactivity and kinetic stability |

| MEP Negative Regions | Localized on N and O atoms of the oxadiazole ring | Sites for electrophilic attack and H-bond acceptance |

| MEP Positive Regions | Localized on hydrogen atoms of the phenyl rings | Sites for nucleophilic attack |

| Note: Values are representative based on DFT studies of structurally similar 1,3,4-oxadiazole derivatives. nih.govajchem-a.com |

The electronic parameters derived from DFT calculations are directly used to assess the reactivity and stability of this compound.

The HOMO-LUMO energy gap is a reliable indicator of kinetic stability; a large gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com The calculated energy gap of approximately 4.48 eV for a similar 2,5-disubstituted 1,3,4-oxadiazole suggests that the compound possesses good kinetic stability. ajchem-a.com Global reactivity descriptors can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity profile.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. uta.edu This allows for the theoretical prediction of UV-Vis absorption spectra. beilstein-journals.orgresearchgate.net

TD-DFT calculations can predict the maximum absorption wavelength (λ_max) corresponding to electronic transitions, typically the π→π* transition from the HOMO to the LUMO. researchgate.netresearchgate.net For 1,3,4-oxadiazole derivatives, these transitions are often characterized as intramolecular charge transfer (ICT) events. researchgate.net Computational studies have shown that for accurate prediction of λ_max, the inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial. beilstein-journals.orgmdpi.com Theoretical studies on symmetrical bis-1,3,4-oxadiazoles have found that these compounds exhibit strong fluorescence with high quantum yields, a property that can be investigated and rationalized using TD-DFT. researchgate.net An experimental UV-Vis spectrum for the closely related 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B182910) shows a strong absorption peak, which serves as a valuable reference for validating theoretical predictions. nist.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to understand the structural basis of ligand-protein interactions and to estimate the strength of their association. The this compound scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor of various enzymes and receptors.

Docking simulations of 1,3,4-oxadiazole derivatives into the active sites of various protein targets have revealed common interaction patterns. The 1,3,4-oxadiazole ring is a key pharmacophore, frequently participating in hydrogen bonding and other electrostatic interactions. mdpi.com

A primary output of molecular docking is a scoring function that estimates the binding affinity (often expressed as a docking score in kcal/mol) between the ligand and the protein. A more negative score typically indicates a stronger predicted binding. These scores are used to rank potential inhibitors and prioritize them for synthesis and experimental testing.

Derivatives containing the this compound core have been docked against a variety of anticancer and antimicrobial targets. For instance, in a study targeting the EGFR tyrosine kinase domain, 1,3,4-oxadiazole derivatives achieved docking scores ranging from -6.26 to -7.89 kcal/mol. nih.gov In another study, a benzimidazole-oxadiazole hybrid was evaluated as a DNA Topoisomerase I inhibitor, with docking used to rationalize its biological activity. nih.gov Similarly, derivatives have been evaluated as potential inhibitors of aromatase, an enzyme involved in breast cancer, with docking studies helping to elucidate the binding mode. semanticscholar.org These computational predictions of high binding affinity highlight the therapeutic potential of this molecular scaffold.

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR Tyrosine Kinase | 1M17 | -6.26 to -7.89 | Gln767, Met769, Thr766 |

| DNA Topoisomerase I | 1T8I | Not explicitly stated (used to explain interactions) | Not explicitly stated |

| Aromatase (CYP19A1) | 3S7S | Not explicitly stated (used to explain interactions) | Met374, Phe221, Trp224, Val370 |

| PI3Kγ | 1E8X | Not explicitly stated (used to explore potential targets) | Not explicitly stated |

| Note: Data is compiled from docking studies on various derivatives containing the this compound scaffold. nih.govsemanticscholar.orgnih.govresearchgate.net |

Molecular Dynamics (MD) Simulations